

## An In-depth Technical Guide to Ivermectin EP Impurity H

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Compound of Interest		
Compound Name:	Ivermectin EP Impurity H	
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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ivermectin EP Impurity H**, a critical related substance in the quality control of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical identity, formation, and analytical quantification, and discusses its known biological implications.

## Introduction to Ivermectin and Its Impurities

Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones, renowned for its potent anthelmintic and insecticidal properties. It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (H<sub>2</sub>B1a), which constitutes at least 80%, and 22,23-dihydroavermectin B1b (H<sub>2</sub>B1b). The presence of impurities in the final drug product can impact its purity, potency, and safety, necessitating rigorous analytical control. **Ivermectin EP Impurity H** is one such specified impurity in the European Pharmacopoeia (EP).

## **Chemical Identity of Ivermectin EP Impurity H**

**Ivermectin EP Impurity H** is the monosaccharide derivative of Ivermectin B1a, formed by the loss of the terminal oleandrose sugar moiety.



Identifier	Information
Chemical Name	4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1][2][3]
Synonyms	Ivermectin B1a Mono-Sugar Derivative, Ivermectin Monosaccharide, Ivermectin B1 monosaccharide[1][4][5]
CAS Number	71837-27-9[1][2][6]
Molecular Formula	C41H62O11[1][7][8]
Molecular Weight	730.94 g/mol [1][4][7]
Appearance	White to Off-White Solid[5]

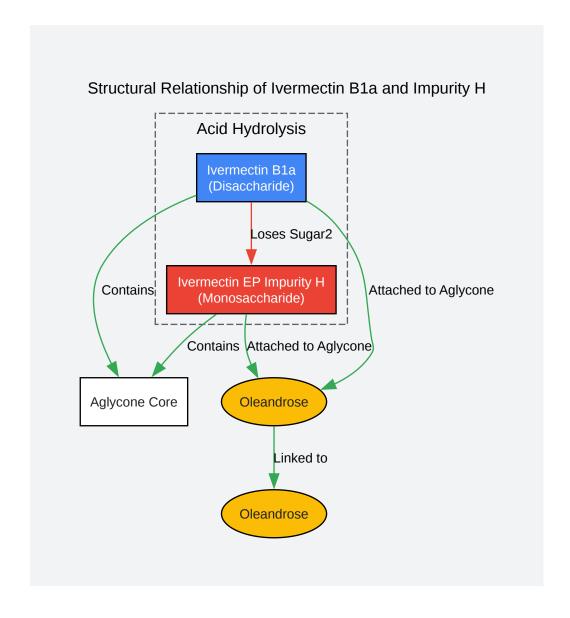
## **Formation and Synthesis**

Ivermectin EP Impurity H is primarily formed through the acid-catalyzed hydrolysis of Ivermectin.[2][7] The glycosidic bond linking the two sugar units in the disaccharide chain of Ivermectin is susceptible to cleavage under acidic conditions, resulting in the loss of the terminal sugar and the formation of the monosaccharide impurity.[7] While detailed, step-by-step synthesis protocols for its use as a reference standard are proprietary, the general principle involves the controlled acid hydrolysis of Ivermectin B1a.

## **Structural Relationship**

The structural difference between Ivermectin B1a and Impurity H is the absence of the terminal 2,6-dideoxy-3-O-methyl- $\alpha$ -L-arabino-hexopyranosyl (oleandrose) group at the 4' position of the remaining sugar.





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Structural Relationship Diagram

## **Analytical Methodologies**

The quantification of **Ivermectin EP Impurity H** is typically performed using High-Performance Liquid Chromatography (HPLC), as outlined in the European Pharmacopoeia.

## **Experimental Protocol: HPLC for Related Substances**

This protocol is a composite based on the methodologies described in the European Pharmacopoeia and related publications for the analysis of Ivermectin and its impurities.



#### · Chromatographic System:

- Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 μm particle size.[5]
- Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 15:34:51 v/v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 25 °C.[5]
- Detection: UV spectrophotometer at 254 nm.[5]
- Injection Volume: 20 μL.[5]

#### Solutions:

- Test Solution: Dissolve approximately 40.0 mg of the Ivermectin substance in methanol and dilute to 50.0 mL with the same solvent.[5]
- Reference Solution (for comparison): A solution of Ivermectin CRS (Certified Reference Standard) at a similar concentration.[5]

#### • Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the reference and test solutions.
- Identify the peaks based on their retention times relative to the principal peaks of lyermectin H<sub>2</sub>B1a and H<sub>2</sub>B1b.
- Calculate the percentage of each impurity using the peak areas.

# **European Pharmacopoeia Limits for Ivermectin Impurities**



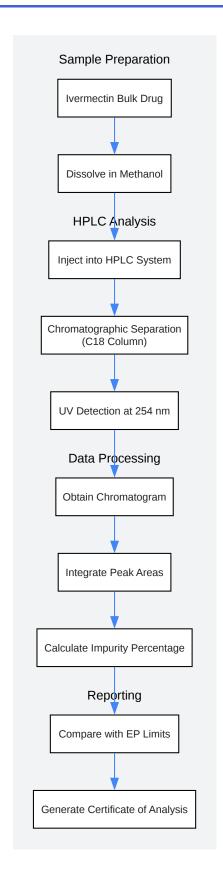
Impurity	Limit
Impurity with a relative retention of 1.3 to 1.5	Not more than 2.5%
Any other impurity	Not more than 1.0%
Total Impurities	Not more than 5.0%
Disregard limit	0.05%

(Data sourced from European Pharmacopoeia 7.0)[1]

## **Experimental Workflow**

The general workflow for the identification and quantification of Ivermectin impurities is as follows:





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Impurity Analysis Workflow



# Biological Activity and Toxicological Profile Biological Activity

Research indicates that Ivermectin monosaccharide (Impurity H) exhibits distinct biological properties compared to the parent Ivermectin molecule. It is a potent inhibitor of nematode larval development. However, it is reported to be devoid of the paralytic activity that characterizes Ivermectin. This is because the disaccharide structure of Ivermectin is crucial for its high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, which leads to paralysis and death of the parasite. The absence of the second sugar moiety in Impurity H likely reduces its binding affinity and alters its mechanism of action. Interestingly, the monosaccharide has been suggested as a sensitive probe for detecting certain types of ivermectin resistance.

## **Toxicological Data**

Specific toxicological data for **Ivermectin EP Impurity H**, such as the median lethal dose (LD50), is not readily available in the public domain. The toxicological assessment of Ivermectin impurities is generally considered as part of the overall safety profile of the drug substance. The limits set by pharmacopoeias are established to ensure that the levels of any given impurity are low enough not to pose a significant risk. For the parent compound, Ivermectin, the oral LD50 in rats is approximately 50 mg/kg.

### Conclusion

Ivermectin EP Impurity H is a critical process-related impurity and degradation product of Ivermectin. Its formation through hydrolysis necessitates strict control during manufacturing and storage. The analytical methods outlined in the European Pharmacopoeia provide a robust framework for its quantification, ensuring the quality and safety of Ivermectin formulations. While it possesses some biological activity, its profile differs significantly from the parent drug. For drug development professionals, understanding the chemical nature, formation, and analytical control of Impurity H is essential for regulatory compliance and for producing a safe and effective pharmaceutical product.

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